Cas no 97411-50-2 (2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-)

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- structure
97411-50-2 structure
Product Name:2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
Número CAS:97411-50-2
MF:C32H42O8
Megavatios:554.671090602875
MDL:MFCD18910755
CID:836993
PubChem ID:91886694
Update Time:2025-04-19

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Propiedades químicas y físicas

Nombre e identificación

    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid, 8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydrox y-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methyl ester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
    • 2',3'-Dehydrosalannol
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid, 8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methyle
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8...
    • [ "" ]
    • 2'3'-dehydrosalannol
    • AKOS040760974
    • methyl (2aS,3R,5R,5aS,6S,6aS,8R,9aS,10aR,10bR,10cS)]- 8-(3-furyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy- 2a,5a,6a,7-tetramethyl-5-(3-methylbut-2-enoyloxy)-2H,3H- cyclopenta[4',5']furo[2',3':6,5]benzo[cd]isobenzofuran-6-acetate
    • FS-9231
    • 97411-50-2
    • B0005-458213
    • [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0^{2,9.0^{4,8.0^{15,18]octadec-7-en-12-yl] 3-methylbut-2-enoate
    • [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
    • DA-49252
    • MDL: MFCD18910755
    • Renchi: 1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1
    • Clave inchi: BGHFPZJLGAYVQC-QJBQBLRASA-N
    • Sonrisas: O1C[C@]2(C)[C@@H](C[C@@H]([C@]3(C)[C@@H](CC(=O)OC)[C@]4(C)C5=C(C)[C@H](C6=COC=C6)C[C@H]5O[C@@H]4[C@H]1[C@H]32)OC(/C=C(\C)/C)=O)O

Atributos calculados

  • Calidad precisa: 554.28800
  • Masa isotópica única: 554.28796829g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 40
  • Cuenta de enlace giratorio: 7
  • Complejidad: 1140
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 11
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 104Ų

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.3±0.1 g/cm3
  • Punto de ebullición: 628.0±55.0 °C at 760 mmHg
  • Punto de inflamación: 333.6±31.5 °C
  • PSA: 104.43000
  • Logp: 4.72020
  • Presión de vapor: 0.0±1.9 mmHg at 25°C

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Información de Seguridad

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- PrecioMás >>

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